An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 53104-95-3)
An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 53104-95-3)
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics, which can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a key building block that embodies the potential of trifluoromethoxy-substituted scaffolds in the design and synthesis of novel therapeutic agents. Its CAS number is 53104-95-3.[1]
This document provides a comprehensive technical overview of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed and well-reasoned synthetic protocol, and explore its applications, particularly in the context of leveraging the trifluoromethoxy moiety for therapeutic advantage.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in synthesis and drug design. The key characteristics of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde are summarized below.
| Property | Value |
| CAS Number | 53104-95-3 |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 76.0 - 80.0 °C |
| Boiling Point (est.) | ~233.9 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in methanol, ethanol, and chlorinated solvents |
| InChI Key | GPJSLRQIOKFRFL-UHFFFAOYSA-N |
Structural Representation:
Caption: Chemical structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde.
Strategic Synthesis Pathway: A Two-Step Approach
The synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is most logically approached through a two-step sequence: first, the synthesis of the precursor 2-(trifluoromethoxy)phenol, followed by a regioselective formylation. This strategy is predicated on the established reactivity of phenols and the directing effects of the substituents.
Caption: Proposed two-step synthesis workflow.
Part 1: Synthesis of 2-(Trifluoromethoxy)phenol
The synthesis of the key intermediate, 2-(trifluoromethoxy)phenol, can be achieved from readily available starting materials such as 2-nitrophenol. The process typically involves the conversion of the phenol to a more reactive intermediate, followed by trifluoromethoxylation.
Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)phenol
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Step 1.1: Diazotization of 2-Aminophenol. (Assuming reduction of 2-nitrophenol to 2-aminophenol as a preliminary step). To a stirred solution of 2-aminophenol in aqueous tetrafluoroboric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
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Step 1.2: Trifluoromethoxylation. The resulting diazonium salt solution is then subjected to trifluoromethoxylation. This can be achieved using various modern trifluoromethoxylating agents. A common approach involves the use of a suitable trifluoromethyl source and a copper catalyst.
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Work-up and Purification. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(trifluoromethoxy)phenol.[2]
Part 2: Regioselective Formylation of 2-(Trifluoromethoxy)phenol
The introduction of the aldehyde group onto the 2-(trifluoromethoxy)phenol backbone requires careful consideration of regioselectivity. The hydroxyl group is a strong activating and ortho-, para-directing group, while the trifluoromethoxy group is a deactivating and meta-directing group (relative to itself, but its effect on the overall ring activation is complex). In this case, the powerful ortho-, para- directing influence of the hydroxyl group will dominate, directing the incoming electrophile to the positions ortho and para to it. The position ortho to the hydroxyl and meta to the trifluoromethoxy group is sterically hindered. Therefore, formylation is expected to occur predominantly at the position para to the hydroxyl group.
Several classical formylation reactions are suitable for this transformation, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is often a reliable choice for the ortho-formylation of phenols, but under certain conditions can also yield the para isomer.[3][4] For enhanced para-selectivity, modifications to reaction conditions or the use of alternative formylation methods may be necessary.
Proposed Formylation Method: Modified Duff Reaction
The Duff reaction is a versatile method for the formylation of phenols.[3][4] While it typically favors ortho-formylation, the steric hindrance at the position between the two existing substituents on 2-(trifluoromethoxy)phenol makes the para-position more accessible.
Caption: Simplified mechanism of the Duff formylation.
Experimental Protocol: Synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
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Reagents and Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with 2-(trifluoromethoxy)phenol, hexamethylenetetramine, and anhydrous glycerol.
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Reaction Execution: The mixture is heated to 135-140 °C under a nitrogen atmosphere and stirred for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1-2 hours to hydrolyze the intermediate imine.
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Purification: The cooled reaction mixture is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde as a solid.
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR (Predicted):
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Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
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Phenolic proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
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Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting a complex splitting pattern due to their coupling with each other and potentially long-range coupling with the fluorine atoms of the -OCF₃ group.
¹³C NMR (Predicted):
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Carbonyl carbon (-CHO): A signal around δ 190-195 ppm.
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Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
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Trifluoromethoxy carbon (-OCF₃): A quartet around δ 120-125 ppm with a large C-F coupling constant.
FTIR (Predicted):
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O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
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C-H stretch (aromatic and aldehydic): Bands in the region of 2800-3100 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.
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C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C-O stretch (phenol and ether): Bands in the region of 1200-1300 cm⁻¹.
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C-F stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation):
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Molecular Ion (M⁺): A peak at m/z = 206.
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Loss of H·: A fragment at m/z = 205.
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Loss of CHO·: A fragment at m/z = 177.
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Loss of ·OCF₃: A fragment at m/z = 121.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group imparts several advantageous properties to a molecule, making 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde a valuable scaffold in drug discovery.
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Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug candidate's ability to cross biological membranes, potentially improving oral bioavailability and brain penetration.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the in vivo half-life of a drug, leading to a more favorable dosing regimen.
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Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of the adjacent phenolic hydroxyl group, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.
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Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or a chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a target protein.
Safety and Handling
As a professional in a research and development setting, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde should always be consulted, general safety precautions for this class of compounds include:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]
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Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is important to note that this compound is an irritant to the skin, eyes, and respiratory system. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde represents a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive aldehyde, a nucleophilic hydroxyl group, and the modulating influence of the trifluoromethoxy substituent provides a versatile platform for the creation of complex molecular architectures with tailored biological activities. The synthetic pathways and analytical considerations outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this valuable compound in their discovery and development programs.
References
- 1. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. rsc.org [rsc.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.es [fishersci.es]
